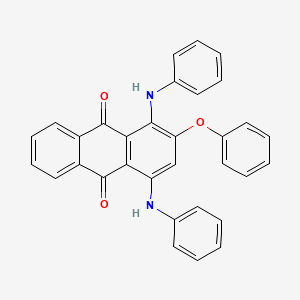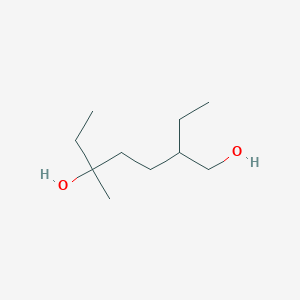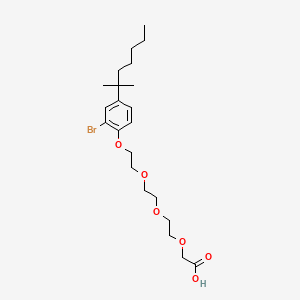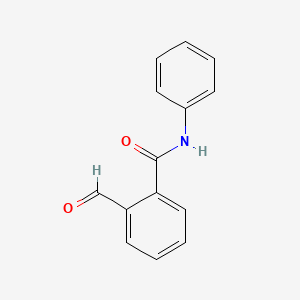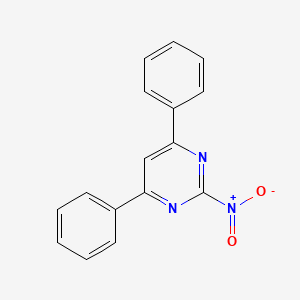![molecular formula C13H18O2S B14337182 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- CAS No. 97600-68-5](/img/structure/B14337182.png)
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound features a phenylthio group attached to a propyl chain, which is further connected to the dioxolane ring. The presence of the phenylthio group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . For the specific synthesis of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-, the following steps can be employed:
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- undergoes various chemical reactions, including:
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized as a solvent and intermediate in the production of polymers and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane, 2-methyl-2-propyl-: Similar structure but lacks the phenylthio group.
2-Phenyl-1,3-dioxolane: Contains a phenyl group directly attached to the dioxolane ring.
1,3-Dioxolane, 2-(phenylmethyl)-: Features a phenylmethyl group instead of a phenylthio group.
Uniqueness
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
97600-68-5 |
|---|---|
Formule moléculaire |
C13H18O2S |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
2-methyl-2-(3-phenylsulfanylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2S/c1-13(14-9-10-15-13)8-5-11-16-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
Clé InChI |
SHYZPKUKFADYRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)


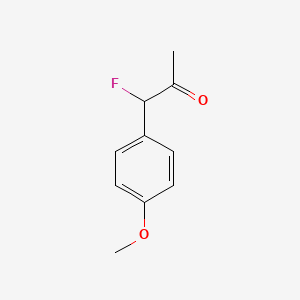
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
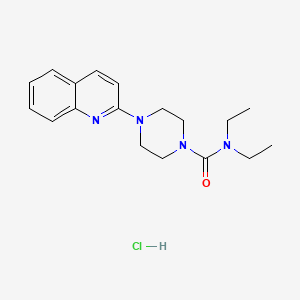
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
